N-Tosyl-L-aspartic acid
Overview
Description
N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is significant in organic synthesis and pharmaceutical chemistry due to its role as a protected amino acid, which can be used in peptide synthesis and other chemical transformations .
Mechanism of Action
Target of Action
N-Tosyl-L-aspartic acid is a derivative of L-aspartic acid, a nonessential amino acid . It is primarily targeted by enzymes such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), a carbon-nitrogen (C-N) lyase . These enzymes play a crucial role in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .
Mode of Action
The compound interacts with its target enzymes in a process known as biocatalytic enantioselective hydroamination . This C-N lyase shows a broad non-natural amine substrate scope and outstanding enantioselectivity, allowing the efficient addition of structurally diverse arylalkylamines to fumarate . This interaction results in the formation of N-arylalkyl-substituted L-aspartic acids .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids . This pathway is facilitated by the action of the EDDS lyase enzyme . The downstream effects of this pathway include the production of N-arylalkyl-substituted L-aspartic acids, which are important chiral building blocks for pharmaceuticals and food additives .
Result of Action
The result of the action of this compound is the production of N-arylalkyl-substituted L-aspartic acids . These compounds are produced in good isolated yield (up to 79%) and with excellent enantiopurity (>99% ee) . These results further demonstrate that C-N lyases working in reverse constitute an extremely powerful synthetic tool to prepare difficult noncanonical amino acids .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the reaction is dependent on the conditions under which the reaction takes place. The reaction is typically carried out at room temperature . Additionally, the presence of other compounds, such as trifluoroacetyl group, can enhance the reaction
Biochemical Analysis
Biochemical Properties
N-Tosyl-L-aspartic Acid plays a significant role in biochemical reactions. It is used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst . This C–N lyase shows a broad non–natural amine substrate scope and outstanding enantioselectivity .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the synthesis of N-arylalkyl-substituted L-aspartic acids. It interacts with the EDDS lyase enzyme, allowing the efficient addition of structurally diverse arylalkylamines to fumarate .
Metabolic Pathways
This compound is involved in the metabolic pathway of the synthesis of N-arylalkyl-substituted L-aspartic acids. It interacts with the EDDS lyase enzyme in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tosyl-L-aspartic acid can be synthesized from L-aspartic acid and tosyl chloride. The reaction typically involves dissolving L-aspartic acid in a suitable solvent such as water or methanol, followed by the addition of tosyl chloride in the presence of a base like sodium hydroxide. The reaction mixture is stirred at a controlled temperature to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: N-Tosyl-L-aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The tosyl group can be removed under acidic or basic conditions to yield L-aspartic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various N-substituted L-aspartic acid derivatives.
Hydrolysis: L-aspartic acid.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
N-Tosyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
N-Tosyl-L-alanine: Another tosyl-protected amino acid used in peptide synthesis.
N-Tosyl-L-glutamic acid: Similar in structure but with an additional carboxyl group.
N-Tosyl-L-phenylalanine: Contains a phenyl group, making it more hydrophobic.
Uniqueness: N-Tosyl-L-aspartic acid is unique due to its specific structure, which includes both a carboxyl and an amino group, making it versatile for various chemical transformations. Its role as a protected amino acid makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQSZKHLAERDL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964018 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-82-4 | |
Record name | N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4816-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tosyl-L-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Methylbenzene-1-sulfonyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tosyl-L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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